5-bromo-3,4-dihydro-2(1H)-Quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 5-Bromo-3,4-dihydro-2(1H)-Quinazolinone is a chemical compound with the molecular formula C<sub>8</sub>H<sub>6</sub>BrNO.
- It belongs to the class of quinazolinone derivatives and contains a bromine atom at the 5-position of the quinazolinone ring.
Synthesis Analysis
- The synthesis of this compound may involve bromination of a suitable precursor or other synthetic routes.
- Unfortunately, I don’t have specific details on the synthesis of this compound.
Molecular Structure Analysis
- The molecular structure of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone consists of a quinazolinone ring with a bromine substituent.
- For detailed structural information, refer to relevant research papers or databases.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including substitution, oxidation, or reduction.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Physical properties include melting point, boiling point, solubility, and color.
- Chemical properties relate to reactivity, stability, and interactions with other compounds.
Scientific Research Applications
Solid-Phase Synthesis
One of the notable applications of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives is in solid-phase synthesis. Sun, Zhou, and Kyle (2001) developed a methodology for the solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones, starting from Rink resin, through a process involving acylation, amination, reduction, and cyclization to yield the desired compounds in good yield and high purity. This method exemplifies the utility of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives in facilitating efficient and versatile syntheses of complex molecules Sun, Q., Zhou, X., & Kyle, D. K. (2001). Tetrahedron Letters, 42, 4119-4121.
Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) demonstrated a microwave-assisted, one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones using 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives. This method employs KAl(SO4)2·12H2O (Alum) under solvent-free conditions, showcasing the compound's adaptability to green chemistry principles and its role in streamlining synthetic pathways Mohammadi, A., & Hossini, S. S. S. (2011). Chinese Journal of Chemistry, 29, 1982-1984.
Halogenation Reactions
Escalante et al. (2012) explored the direct halogenation reactions of 2,3-dihydro-4(1H)-quinazolinones, including derivatives of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone, to yield halogenated compounds. This process is catalyst-free and offers a short reaction time, highlighting the compound's utility in producing halogenated derivatives with potential pharmacological applications Escalante, J., et al. (2012). Heterocycles, 85, 2173-2195.
Biological Applications
The derivatives of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone have also been investigated for their biological applications. Rasapalli et al. (2020) synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives from 2-acyl-4(3H)-quinazolinone and assessed their efficacy in inhibiting biofilm formation against Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds in developing new antibacterial agents Rasapalli, S., et al. (2020). Bioorganic & medicinal chemistry letters.
Safety And Hazards
- Safety information can be found in Material Safety Data Sheets (MSDS) for this compound.
- It’s essential to handle it with care due to potential hazards (e.g., toxicity, flammability).
Future Directions
- Future research could explore its applications, potential derivatives, and biological activity.
- Investigate its role in drug development or other fields.
properties
IUPAC Name |
5-bromo-3,4-dihydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSVCWIHODXNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3,4-dihydro-2(1H)-Quinazolinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.